molecular formula C20H20ClN3O2S B2993719 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile CAS No. 885186-55-0

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile

Cat. No.: B2993719
CAS No.: 885186-55-0
M. Wt: 401.91
InChI Key: OPAWOLIYDYGTDK-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications such as drug discovery, medicinal chemistry, and pharmacology.

Scientific Research Applications

Anticancer Potential

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile and its derivatives have shown significant potential in anticancer research. A study conducted by Yurttaş et al. (2014) explored a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety. This research highlighted compounds with 3-chlorophenyl substitutions demonstrating promising antiproliferative properties, comparable to established anticancer drugs like cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014). Similarly, Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives involving 4-chlorophenyl cyclopropyl and piperazin-1-yl methanone, some of which exhibited significant anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antituberculosis Activity

The same study by Mallikarjuna et al. (2014) also demonstrated the antituberculosis potential of some compounds synthesized from 1-(4-Chlorophenyl) cyclopropyl and piperazin-1-yl methanone. This suggests a broader scope of application in treating bacterial infections, particularly tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural and Biological Evaluations

Further research into the structural and biological properties of compounds containing chlorophenyl and piperazine elements has been conducted. Chen et al. (2021) designed, synthesized, and evaluated the biological activity of a compound closely related to this compound. This research adds to the understanding of how structural variations can influence biological activity (Chen, Yang, Xu, Qi, Zhong, & Wu, 2021).

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-16-5-7-19(8-6-16)27(25,26)20(14-22)15-23-9-11-24(12-10-23)18-4-2-3-17(21)13-18/h2-8,13,15H,9-12H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAWOLIYDYGTDK-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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